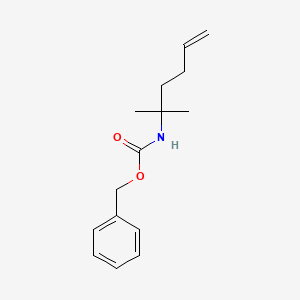

Benzyl 2-methylhex-5-en-2-ylcarbamate

Description

Benzyl 2-methylhex-5-en-2-ylcarbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further attached to a branched aliphatic chain containing a double bond (2-methylhex-5-en-2-yl). The molecular formula is inferred as C₁₅H₁₉NO₂, with a molecular weight of approximately 245.32 g/mol. The double bond in the hexene chain may confer reactivity for polymerization or conjugation, while the methyl branch could influence steric effects and solubility .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

benzyl N-(2-methylhex-5-en-2-yl)carbamate |

InChI |

InChI=1S/C15H21NO2/c1-4-5-11-15(2,3)16-14(17)18-12-13-9-7-6-8-10-13/h4,6-10H,1,5,11-12H2,2-3H3,(H,16,17) |

InChI Key |

AVQAIMRFVWPXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC=C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Benzyl 2-methylhex-5-en-2-ylcarbamate and analogous carbamate derivatives:

Structural and Functional Analysis

- Lipophilicity : The target compound’s hexene chain and methyl branch likely enhance lipophilicity compared to hydrazine-containing analogs (e.g., Benzyl (2-hydrazinyl-2-oxoethyl)carbamate), which exhibit higher polarity .

- Reactivity : The double bond in the hexene chain may enable polymerization or Michael addition reactions, distinguishing it from aromatic analogs like Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate, where the thiazole ring stabilizes electronic interactions .

- Bioactivity : Unlike Benzyl Benzoate (BB), which is clinically effective against scabies, the carbamate group in the target compound could confer enzyme inhibitory properties (e.g., cholinesterase inhibition), though direct evidence is lacking .

Physicochemical Properties

- Solubility: The aliphatic chain in this compound suggests moderate solubility in organic solvents (e.g., ethyl acetate) but poor water solubility. This contrasts with BB, which is sparingly soluble in water but miscible with ethanol .

- Stability : The thiazole-containing analog () may exhibit higher thermal stability due to aromaticity, whereas the target compound’s double bond could render it prone to oxidation or photodegradation .

Pharmacological Potential

While Benzyl Benzoate (BB) is a well-established scabicide, carbamates like this compound may serve as prodrugs or enzyme inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.